molecular formula C23H32N6O4S B1666731 Aildenafil CAS No. 496835-35-9

Aildenafil

Cat. No. B1666731
M. Wt: 488.6 g/mol
InChI Key: NFSWSZIPXJAYLR-GASCZTMLSA-N
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Description

Aildenafil, also known as Methisosildenafil , is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor . It is used to treat erectile dysfunction .


Synthesis Analysis

The commercial synthesis of Aildenafil, as published by the Pfizer research group, serves as an excellent example of the demands of commercial chemistry . The synthesis involves a complex series of chemical reactions .


Molecular Structure Analysis

The molecular structure of Aildenafil is C23H32N6O4S . The X-ray crystal structure of the sildenafil base, which is similar to Aildenafil, has been presented in several studies .


Chemical Reactions Analysis

Sildenafil, a compound similar to Aildenafil, undergoes a series of chemical reactions to relax smooth muscle tissue and allow for unimpeded blood flow within the penis . Thermogravimetric analysis (TGA) methods have been employed for the reliable, qualitative assay of sildenafil citrate products .


Physical And Chemical Properties Analysis

The molecular weight of Aildenafil is 488.6 g/mol . The compound has a density of 1.4±0.1 g/cm3, and a molar refractivity of 129.5±0.5 cm3 .

Scientific Research Applications

Metabolic Pathways and Enzymatic Involvement

Aildenafil, as a phosphodiesterase type V enzyme inhibitor (PDE5I), has been studied for its metabolic pathways and enzymatic involvement. A study by Li et al. (2014) found that in vivo in rats and in vitro in various liver microsomes, aildenafil undergoes extensive metabolism. The study identified thirty-one phase I metabolites and revealed that CYP3A is the main isoenzyme involved in the oxidative metabolism of aildenafil (Li, Wu, Gu, Si, & Liu, 2014).

Efficacy and Safety in Erectile Dysfunction Treatment

Multiple studies have focused on the efficacy and safety of aildenafil citrate for treating erectile dysfunction (ED). He et al. (2006) and Wencheng et al. (2009) reported significant improvements in erectile function with aildenafil citrate, indicating its potential as an effective treatment for ED. These studies also noted the mild nature of any drug-related adverse events, suggesting a positive safety profile (He, Zhang, Jin, Li, Na, Bai, Wang, Zhu, Jiang, Yuan, Hong, Song, Yang, & Dai, 2006); (Li Wencheng, Jun, Baoshun, Luwei, & MingShun, 2009).

Pharmacodynamics and Clinical Implications

Research by Cui et al. (2021) demonstrated the efficiency and tolerability of aildenafil citrate in treating Chinese men with mild to moderate ED. This multicenter study reinforced the therapeutic potential of aildenafil in specific populations (Cui, Guan, Lei, Liu, Wang, Zhu, Yao, Wang, Feng, Tian, & Xin, 2021).

Potential in Cardioprotection and Other Clinical Applications

Sildenafil, a PDE5 inhibitor similar to aildenafil, has been explored for its cardioprotective effects. Kukreja et al. (2005) and (2004) found sildenafil may have a preconditioning-like cardioprotective effect against ischemia/reperfusion injury, suggesting a similar potential for aildenafil (Kukreja, Salloum, Das, Ockaili, Yin, Bremer, Fisher, Wittkamp, Hawkins, Chou, Kukreja, Wang, Marwaha, & Xi, 2005); (Kukreja, Ockaili, Salloum, Yin, Hawkins, Das, & Xi, 2004).

properties

IUPAC Name

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSWSZIPXJAYLR-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197970
Record name Methisosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aildenafil

CAS RN

496835-35-9
Record name Aildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496835-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methisosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496835359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methisosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T49W8GAX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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